

# An In-depth Technical Guide to 5"-O-Syringoylkelampayoside A

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## Compound of Interest

Compound Name: 5"-O-Syringoylkelampayoside A

Cat. No.: B602819

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This document provides a comprehensive overview of the chemical properties and analytical methodologies related to **5"-O-Syringoylkelampayoside A**, a notable phenylpropanoid glycoside. The information is intended to support research and development activities in phytochemistry and drug discovery.

## Quantitative Data Summary

The fundamental physicochemical properties of **5"-O-Syringoylkelampayoside A** are summarized below. This data is essential for analytical chemistry, including mass spectrometry and quantitative analysis.

Property	Value
Molecular Formula	C <sub>29</sub> H <sub>38</sub> O <sub>17</sub>
Molecular Weight	658.6 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	1014974-98-1 <a href="#">[1]</a> <a href="#">[2]</a>
Compound Type	Phenols, Phenylpropanoid Glycoside <a href="#">[1]</a>

## Experimental Protocols

While specific isolation protocols for **5"-O-Syringoylkelampayoside A** are proprietary or not widely published, a general methodology for the extraction, isolation, and characterization of phenylpropanoid glycosides from plant material is presented below. This protocol is based on established phytochemical techniques.

Objective: To isolate and characterize phenylpropanoid glycosides, such as **5"-O-Syringoylkelampayoside A**, from a plant source.

### 2.1. Stage 1: Extraction

- **Plant Material Preparation:** Air-dry the plant material (e.g., leaves, stems) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for solvent extraction.
- **Solvent Extraction:** Macerate the powdered plant material in a solvent of medium polarity, such as methanol or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation. The solvent choice is critical for efficiently extracting glycosides.
- **Filtration and Concentration:** Filter the mixture through Whatman No. 1 filter paper or a sintered glass funnel to separate the extract from the solid plant residue.<sup>[1]</sup> Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.<sup>[1]</sup>

### 2.2. Stage 2: Fractionation and Purification

- **Solvent-Solvent Partitioning:** Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Phenylpropanoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.
- **Column Chromatography:** Subject the enriched fraction to column chromatography using a stationary phase like silica gel.
  - **Elution:** Begin elution with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol.<sup>[1]</sup>
  - **Fraction Collection:** Collect the eluate in numerous small fractions.

- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the compound of interest (as determined by Thin Layer Chromatography) and subject them to preparative HPLC, often using a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.

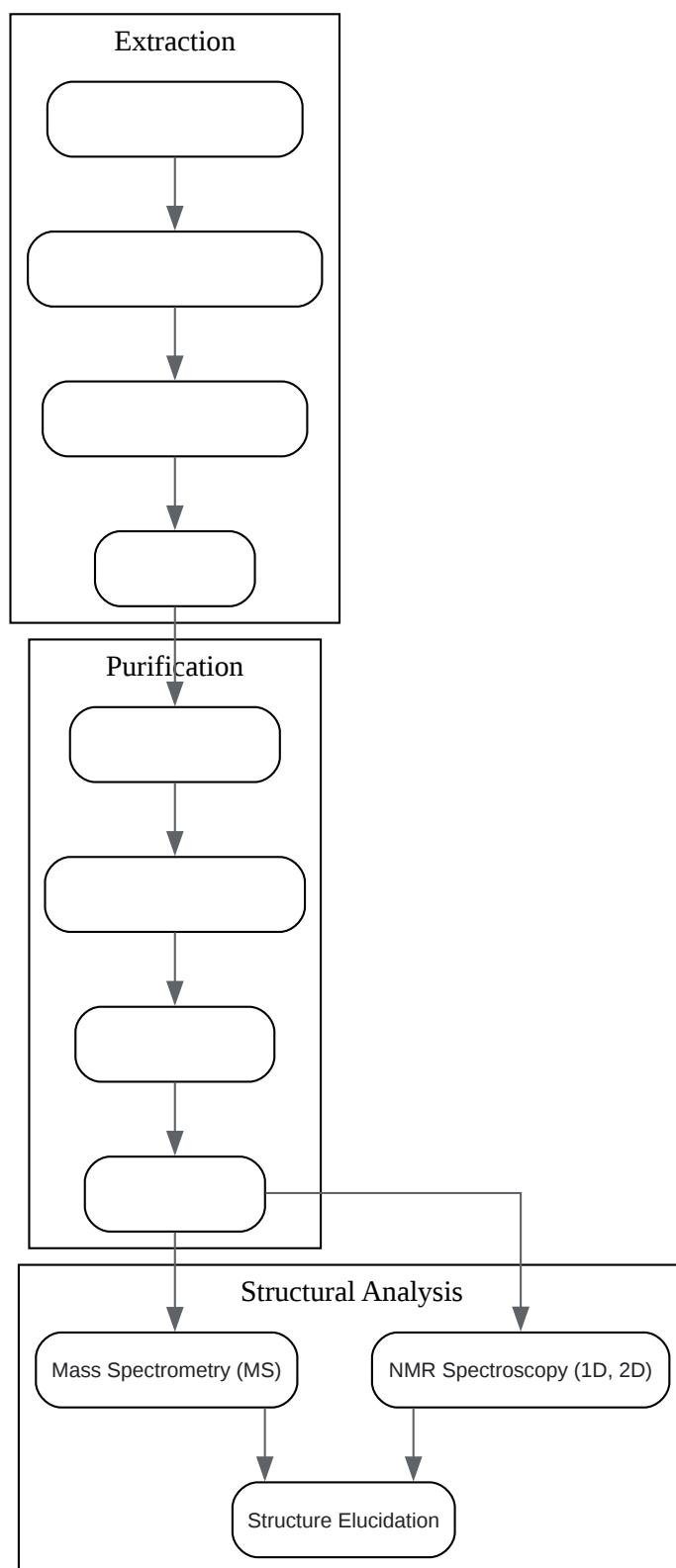
### 2.3. Stage 3: Structure Elucidation

- Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) on the purified compound to determine its exact molecular weight and deduce the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, acquire a suite of NMR spectra:
  - 1D NMR:  $^1\text{H}$  and  $^{13}\text{C}$  spectra to identify the types and numbers of protons and carbons.
  - 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, thereby piecing together the molecule's structure, including the nature of the sugar moieties and the location of the syringoyl group.[1]

## Visualizations

### 3.1. General Experimental Workflow

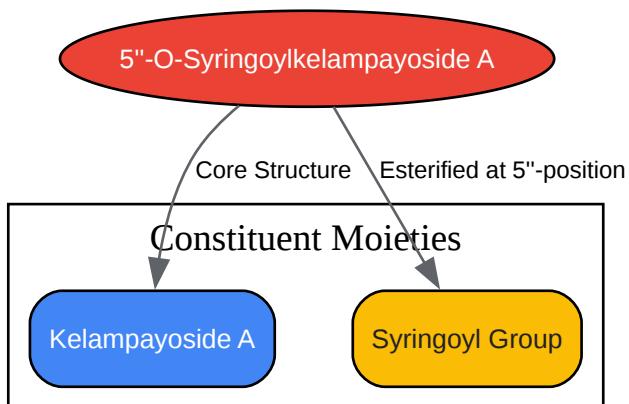
The following diagram illustrates a standard workflow for the isolation and identification of a target natural product like **5"-O-Syringoylkelampayoside A** from a plant source.

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General workflow for phytochemical analysis.

### 3.2. Molecular Component Relationship

**5"-O-Syringoylkelampayoside A** is a complex glycoside. The diagram below illustrates the relationship between its core components: Kelampayoside A and the Syringoyl group attached at the 5" position.



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Constituent parts of the target molecule.

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## References

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